1-(2-methylphenyl)-1H-imidazole-2-thiol
Overview
Description
1-(2-Methylphenyl)-1H-imidazole-2-thiol, also known as 2-mercapto-1-methylphenyl imidazole (2MPMI), is a thiol-containing heterocyclic compound with potential applications in drug synthesis, medicinal chemistry, and other scientific research fields. It is a derivative of imidazole and contains a sulfur atom in its structure. 2MPMI has been used as a starting material for the synthesis of a number of biologically active compounds and has been found to be a useful scavenger of reactive oxygen species.
Scientific Research Applications
Pharmaceutical Chemistry
1-(2-methylphenyl)-1H-imidazole-2-thiol: has been explored for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical process in various medical conditions such as urinary tract infections, hepatic encephalopathy, and kidney stone formation . The compound’s ability to inhibit urease activity makes it a candidate for developing new therapeutic agents to treat these conditions.
Material Science
In the field of material science , this compound could be investigated for its role in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are structures formed from the coordination of metal ions with organic ligands, creating porous materials that have applications in gas storage, catalysis, and drug delivery.
Biology
Biologically, 1-(2-methylphenyl)-1H-imidazole-2-thiol may serve as a scaffold for developing novel compounds with anti-urease activity . This activity is significant in the development of treatments for diseases caused by urease-producing bacteria .
Medicine
In medicine , derivatives of this compound could be utilized in the design of drugs targeting specific cellular pathways. For instance, imidazole compounds have shown a range of biological activities, including anti-inflammatory , anti-cancer , and anti-hyperlipidemic activities.
Agriculture
In agriculture , the compound’s derivatives could be explored for their potential as pesticides or growth regulators . The thiourea moiety, in particular, has been associated with various agricultural chemicals .
Food Industry
Lastly, in the food industry , the antimicrobial properties of thiourea derivatives could be harnessed to improve food preservation and safety. They could serve as natural preservatives to extend the shelf life of food products .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(2-methylphenyl)-1h-indole-6-carboximidamide, have been found to target trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in various biological processes, including digestion and cellular signaling.
Mode of Action
This interaction could potentially lead to changes in the conformation or activity of the target protein, thereby modulating its function .
Biochemical Pathways
Compounds with similar structures have been associated with the modulation of various pathways, including those involved in inflammation and cellular metabolism .
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed and eliminated with a mean half-life ranging from 7 to 11 hours .
Result of Action
Similar compounds have been shown to have potent antileishmanial and antimalarial activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .
properties
IUPAC Name |
3-(2-methylphenyl)-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-8-4-2-3-5-9(8)12-7-6-11-10(12)13/h2-7H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZKBYRAKWKTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CNC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406932 | |
Record name | 1-(2-methylphenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832123 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
25372-14-9 | |
Record name | 1-(2-methylphenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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